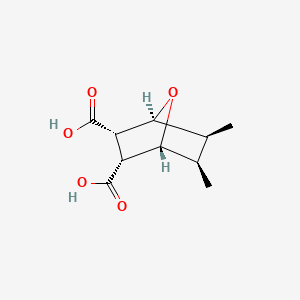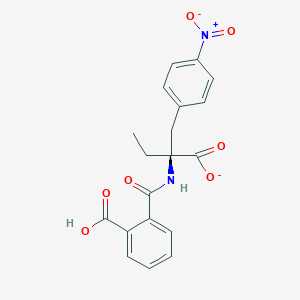![molecular formula C27H46ClNO4 B12680170 Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride CAS No. 93777-18-5](/img/structure/B12680170.png)
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H46ClNO4 and a molecular weight of 484.1 g/mol. It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride typically involves the quaternization of dodecylamine with benzyl chloride, followed by the acetylation of the resulting product with acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines .
Scientific Research Applications
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with applications in detergents and cleaning agents.
Uniqueness
Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
Properties
CAS No. |
93777-18-5 |
|---|---|
Molecular Formula |
C27H46ClNO4 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
bis(2-acetyloxyethyl)-benzyl-dodecylazanium;chloride |
InChI |
InChI=1S/C27H46NO4.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-28(20-22-31-25(2)29,21-23-32-26(3)30)24-27-17-14-13-15-18-27;/h13-15,17-18H,4-12,16,19-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XBEANSGDACVEFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCOC(=O)C)(CCOC(=O)C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


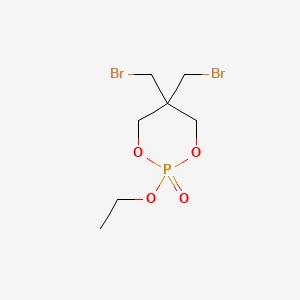
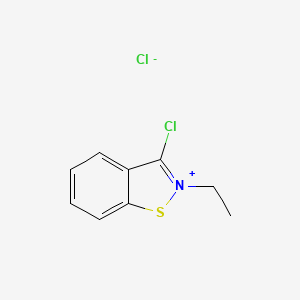

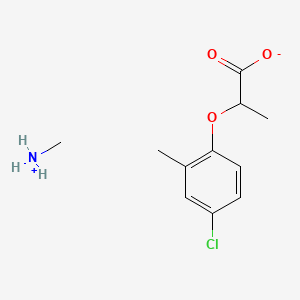


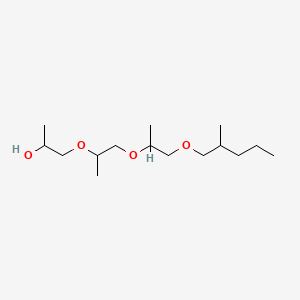
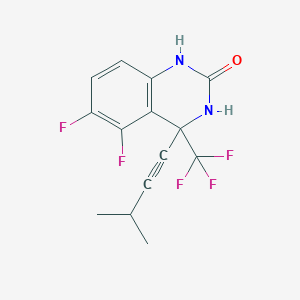
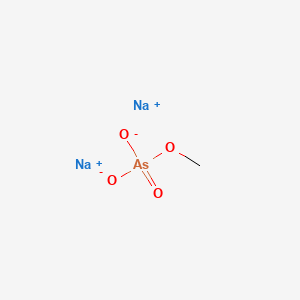

![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
